4,4'-Dichlorobenzophenone
Overview
Description
4,4’-Dichlorobenzophenone is an organic compound with the formula (ClC₆H₄)₂CO. It is a derivative of benzophenone, where two chlorine atoms are substituted at the para positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
. However, the specific targets of 4,4’-Dichlorobenzophenone are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.
Mode of Action
It is synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It is known to be a derivative of benzophenones
Result of Action
It is known that 4,4’-Dichlorobenzophenone is a metabolite obtained when one strain of ectomycorrhizal fungi, Xerocomus chrysenteron, degrades 1,1,1-trichloro-2,2-bis (4-chlorophe-nyl) ethane (DDT) .
Action Environment
It is known that its melting point is between 144 to 147 °c (291 to 297 °f; 417 to 420 k), and its boiling point is 353 °c (667 °f; 626 k) . These properties could potentially influence its stability and efficacy in different environmental conditions.
Preparation Methods
4,4’-Dichlorobenzophenone is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. This reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The reaction can be represented as follows:
ClC6H4COCl+C6H5Cl→(ClC6H4)2CO+HCl
Chemical Reactions Analysis
4,4’-Dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Dichlorobenzophenone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor in the production of pharmaceutical intermediates.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Dyestuffs: It is an important raw material in the production of dyes
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone can be compared with other similar compounds such as:
Benzophenone: The parent compound without chlorine substitutions.
4,4’-Difluorobenzophenone: A similar compound with fluorine atoms instead of chlorine.
4,4’-Dimethylbenzophenone: A derivative with methyl groups instead of chlorine.
The uniqueness of 4,4’-Dichlorobenzophenone lies in its specific chlorine substitutions, which impart distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
bis(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037626 | |
Record name | 4,4'-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dichlorobenzophenone | |
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CAS No. |
90-98-2 | |
Record name | 4,4′-Dichlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Dichlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dichlorobenzophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8787 | |
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Record name | Methanone, bis(4-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,4'-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dichlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.846 | |
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Record name | 4,4'-DICHLOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MTL0YC2Q5 | |
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Synthesis routes and methods
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